molecular formula C10H14N6O B3334787 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004192-92-0

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B3334787
CAS No.: 1004192-92-0
M. Wt: 234.26 g/mol
InChI Key: PPTUQKNITQUTLZ-UHFFFAOYSA-N
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Description

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a unique structure with two pyrazole rings connected via a methylene bridge and a carbohydrazide group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of 3,5-Dimethyl-1H-pyrazole: This can be synthesized by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Alkylation: The 3,5-dimethyl-1H-pyrazole is then alkylated using formaldehyde and a suitable base like potassium carbonate to introduce the methylene bridge.

    Hydrazide Formation: The final step involves the reaction of the alkylated product with hydrazine hydrate to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbohydrazide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane with bases like sodium hydroxide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in the synthesis of new catalysts and materials.

Biology

Biologically, this compound has potential applications in the development of enzyme inhibitors due to its structural similarity to natural substrates. It can be used in the study of enzyme kinetics and mechanisms.

Medicine

In medicine, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The presence of the pyrazole ring is known to enhance biological activity, making it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The pyrazole rings can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The carbohydrazide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the methylene bridge and carbohydrazide group.

    1-(Pyrazol-1-yl)methyl-pyrazole: Lacks the dimethyl groups on the pyrazole rings.

    Pyrazole-3-carbohydrazide: Contains only one pyrazole ring and a carbohydrazide group.

Uniqueness

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is unique due to its dual pyrazole rings connected by a methylene bridge and the presence of a carbohydrazide group. This structure provides enhanced stability and reactivity, making it more versatile in various applications compared to simpler pyrazole derivatives.

This compound’s unique structure and properties make it a valuable subject for further research and development in multiple scientific fields.

Properties

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-7-5-8(2)16(13-7)6-15-4-3-9(14-15)10(17)12-11/h3-5H,6,11H2,1-2H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTUQKNITQUTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C=CC(=N2)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134894
Record name 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004192-92-0
Record name 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004192-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide
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